molecular formula C18H22N2O4S2 B2984040 (E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide CAS No. 1331414-61-9

(E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide

Cat. No. B2984040
CAS RN: 1331414-61-9
M. Wt: 394.5
InChI Key: GXGJBMXLTCQBMF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Stereoselective Synthesis : The Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan serves as a versatile template for the stereoselective synthesis of hydroxylated derivatives. These derivatives are pivotal in constructing β-peptides, showcasing the chemical's utility in creating complex molecular architectures (Masesane & Steel, 2004).

Palladium-Catalyzed Alkenation : A palladium-catalyzed direct alkenation of thiophenes and furans, including acrylates and acrylamides, highlights the compound's potential in facilitating oxidative coupling reactions. This process yields mono-alkenylated products, predominantly in the (E)-configuration, demonstrating its significance in synthetic chemistry (Zhao et al., 2009).

Intramolecular Cyclization : The reactivity towards intramolecular cyclization to form dihydrothiopyrano[3,4-b]furans is of interest, providing insights into the compound's utility in generating heterocyclic systems. Such reactions are critical for creating pharmacologically relevant structures (Pevzner, 2021).

Applications in Organic Chemistry and Pharmacology

Enantioselective Ene-Reduction : The enantioselective ene-reduction of related acrylamide compounds by marine and terrestrial fungi demonstrates the compound's applicability in green chemistry. This process yields products with significant enantiomeric excess, indicating its potential in asymmetric synthesis (Jimenez et al., 2019).

Mitigating Toxic Compounds in Food : Research into the mitigation of acrylamide and furanic compounds in food points towards the importance of understanding the formation and reduction of potentially harmful substances in food processing. Such studies are crucial for food safety and public health (Anese et al., 2013).

Novel Chemical Compounds for Inhibition : The discovery of novel chemical compounds, including variations of acrylamide derivatives, for inhibiting the enzymatic activities of SARS coronavirus helicase, underscores the compound's potential in therapeutic applications. Such research contributes to the development of antiviral agents (Lee et al., 2017).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c21-17(9-8-16-6-3-13-24-16)19-11-10-15-5-1-2-12-20(15)26(22,23)18-7-4-14-25-18/h3-4,6-9,13-15H,1-2,5,10-12H2,(H,19,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGJBMXLTCQBMF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C=CC2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(C1)CCNC(=O)/C=C/C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.